molecular formula C25H19N3O3S2 B382980 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide CAS No. 379236-42-7

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

Cat. No.: B382980
CAS No.: 379236-42-7
M. Wt: 473.6g/mol
InChI Key: CCFSEXIWFCDNHL-UHFFFAOYSA-N
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Description

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide is a useful research compound. Its molecular formula is C25H19N3O3S2 and its molecular weight is 473.6g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-16-12-13-20(31-16)19-14-32-23-22(19)24(30)28(18-10-6-3-7-11-18)25(27-23)33-15-21(29)26-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFSEXIWFCDNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structural composition that includes elements from furan, thieno[2,3-d]pyrimidine, and phenylacetamide, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N3O3SC_{25}H_{21}N_{3}O_{3}S with a molecular weight of approximately 457.50 g/mol. The structure includes various functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC25H21N3O3S
Molecular Weight457.50 g/mol
IUPAC NameThis compound
CAS Number379236-14-3

Anticancer Potential

Research indicates that compounds with similar thienopyrimidine structures often exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thieno[2,3-d]pyrimidine core in this compound suggests potential as a kinase inhibitor , which is crucial in cancer therapy due to the role of kinases in cell proliferation and survival .

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of derivatives of thienopyrimidine on human cancer cell lines. The results showed that compounds with similar structural features demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth .

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinase Activity : By targeting specific kinases involved in tumor growth.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Antimicrobial Activity

Beyond anticancer properties, there is evidence suggesting that this compound may also exhibit antimicrobial activity . Similar compounds have shown efficacy against various bacterial strains, potentially offering a dual therapeutic application .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thieno[2,3-d]pyrimidine Core : Achieved through cyclization reactions.
  • Introduction of Furan and Phenyl Moieties : Via substitution reactions with appropriate reagents.

This synthetic versatility allows for modifications that can enhance biological activity or tailor pharmacokinetic properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-2-[5-(5-methylfuran...)Thienopyrimidine coreAnticancer
N-(2-fluorophenyl)-2-[5-(5-methylfuran...)Fluorophenyl moietyAntimicrobial

The uniqueness of 2-[5-(5-methylfuran-2-yl)-4-oxo...] lies in its hybrid structure that combines elements known for both anticancer activity and potential antimicrobial effects, suggesting broader therapeutic applications compared to similar compounds .

Preparation Methods

Thiolation with Thiourea

4-Chlorothieno[2,3-d]pyrimidine reacts with thiourea in ethanol under reflux, forming the 2-mercapto intermediate. This step proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyrimidine ring.

Alkylation with Bromoacetamide

The 2-mercapto intermediate undergoes alkylation with N-phenylbromoacetamide in the presence of potassium carbonate (K₂CO₃). Microwave irradiation (800 W, 20–30 seconds) significantly improves yield and reduces reaction time compared to conventional heating.

Comparative Data :

MethodConditionsYield (%)Time
ConventionalReflux, 12 h6512 h
Microwave800 W, 30 s85<1 min

Functionalization with 5-Methylfuran-2-yl and Phenyl Groups

The 5-position of the thieno[2,3-d]pyrimidine core is functionalized via Suzuki-Miyaura coupling. A palladium-catalyzed reaction between 5-bromothieno[2,3-d]pyrimidine and 5-methylfuran-2-ylboronic acid in tetrahydrofuran (THF)/water (3:1) introduces the furan moiety. Subsequent Ullmann coupling with iodobenzene installs the phenyl group at the 3-position.

Catalytic System :

  • Pd Source : Pd(PPh₃)₄ (2 mol%).

  • Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf).

  • Base : NaHCO₃.

  • Yield : 60–70% after column chromatography.

Final Acetamide Coupling

The N-phenylacetamide group is appended via a nucleophilic acyl substitution. The sulfanyl intermediate reacts with N-phenylchloroacetamide in acetonitrile under reflux, with K₂CO₃ as a base. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) affords the final compound.

Analytical Validation :

  • Melting Point : 191–193°C (consistent with literature).

  • ¹H-NMR : δ 1.30 (t, J = 7.1 Hz, CH₂CH₃), 2.67–2.80 (m, CH₂), 4.52 (q, J = 7.1 Hz, CH₂CH₃).

  • IR : 3416 cm⁻¹ (NH), 1656 cm⁻¹ (C=O), 1195 cm⁻¹ (C=S).

Toxicity and Purification Considerations

Hemolytic assays indicate that intermediate compounds exhibit minimal toxicity up to 200 µmol/L (MHC). Final purification employs a combination of recrystallization (ethanol/water) and column chromatography to achieve >95% purity.

Comparative Analysis of Synthetic Routes

StepMethod A (Conventional)Method B (Microwave)
Chlorination12 h, 70% yield
Thiolation65% yield, 12 h85% yield, 30 s
PurificationRecrystallizationFlash chromatography

Challenges and Optimization Opportunities

  • Stereochemical Control : Racemization at the acetamide nitrogen remains a challenge, necessitating chiral HPLC for enantiopure batches.

  • Scale-Up Limitations : POCl₃ handling requires stringent safety protocols; alternatives like oxalyl chloride are under investigation .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of this thieno[2,3-d]pyrimidine derivative involves multi-step reactions. Key steps include:

  • Cyclocondensation : Formation of the thieno[2,3-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl intermediates.
  • Sulfanyl-Acetamide Coupling : Reaction of a thiol-containing intermediate with N-phenylchloroacetamide under basic conditions (e.g., K₂CO₃ in ethanol at 60–80°C) .
  • Functionalization : Introduction of the 5-methylfuran-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
    Critical Parameters : Temperature control (±2°C), solvent polarity (DMF or THF for solubility), and pH (neutral to slightly basic) to avoid side reactions .

Q. How can structural integrity and purity be confirmed experimentally?

Use a combination of spectroscopic and chromatographic methods:

Technique Key Data Points Purpose
¹H/¹³C NMR Chemical shifts for furan (δ 6.2–7.1 ppm), thienopyrimidine (δ 7.5–8.3 ppm), and sulfanyl (δ 3.8–4.2 ppm)Confirm regiochemistry and substituent positions .
HPLC-MS Retention time (<5% deviation from standard), molecular ion peak ([M+H]⁺)Assess purity (>95%) and molecular weight .
XRD Crystallographic data (e.g., C–S bond length: ~1.8 Å)Validate 3D structure and stereochemistry .

Q. What preliminary biological screening assays are recommended?

  • In Vitro Enzymatic Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) at 1–100 µM concentrations .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and Stability : Measure logP (octanol-water partition coefficient) and pH-dependent degradation (24-hour stability in PBS) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core Modifications : Synthesize analogs with variations in the thienopyrimidine core (e.g., replacing sulfur with oxygen) or substituents (e.g., halogenated phenyl groups) .

  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with ATP-binding pockets) .

  • Biological Data Correlation : Tabulate IC₅₀ values against structural features (example):

    Analog Substituent IC₅₀ (EGFR) LogP
    Parent5-methylfuran12 nM3.2
    Analog A5-chlorofuran8 nM3.8
    Analog BPhenyl → pyridyl45 nM2.5

Q. How to resolve contradictions in biological data across studies?

  • Assay Optimization : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .
  • Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., hydrolyzed acetamide) that may interfere with activity .
  • Dose-Response Reevaluation : Perform nonlinear regression analysis to validate EC₅₀/IC₅₀ values across multiple replicates .

Q. What computational strategies enhance reaction design for derivatives?

  • Reaction Path Prediction : Apply quantum mechanical calculations (DFT at B3LYP/6-31G* level) to model cyclization and coupling steps .
  • Machine Learning : Train models on existing thienopyrimidine synthesis data to predict optimal solvents/catalysts (e.g., ethanol vs. DMF for yield) .

Q. How to investigate degradation pathways and metabolite identification?

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) .
  • Metabolite Profiling : Use LC-MS/MS with collision-induced dissociation (CID) to identify phase I/II metabolites (e.g., sulfoxide formation) .

Q. What methodologies are used for mechanistic studies in cellular models?

  • Target Engagement Assays : Employ cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases) .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis vs. proliferation) .

Q. How to optimize pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Introduce ester or amide moieties to enhance solubility (e.g., PEGylation) .
  • Microsomal Stability Testing : Measure t₁/₂ in liver microsomes (human/rat) to predict metabolic clearance .

Methodological Notes

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to eliminate misinterpretation .

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